molecular formula C16H26N4O3 B2973154 4-((2-(3,5-dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-26-4

4-((2-(3,5-dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2973154
CAS No.: 2034283-26-4
M. Wt: 322.409
InChI Key: RVBQFDAWAXOVLB-UHFFFAOYSA-N
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Description

4-((2-(3,5-Dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small-molecule compound featuring a piperidine core substituted with a carboxamide group at the 1-position and an acetamido-methyl linker connected to a 3,5-dimethylisoxazole moiety. The dimethylisoxazole group may enhance metabolic stability compared to unsubstituted heterocycles, while the piperidine-carboxamide moiety contributes to solubility and bioavailability .

Properties

IUPAC Name

4-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-11-14(12(2)23-18-11)9-15(21)17-10-13-5-7-20(8-6-13)16(22)19(3)4/h13H,5-10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBQFDAWAXOVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2-(3,5-dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, with CAS number 2034283-26-4, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N4O3C_{16}H_{26}N_{4}O_{3}, with a molecular weight of approximately 322.40 g/mol. The structure includes an isoxazole ring and a piperidine moiety, which are known for their roles in biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₆N₄O₃
Molecular Weight322.40 g/mol
CAS Number2034283-26-4
Melting PointNot Available
SolubilityNot Available

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The isoxazole structure allows for effective binding to various molecular targets, modulating their activities. This can lead to inhibition or activation of enzymatic pathways and receptor signaling critical in various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For example, compounds structurally related to the target compound have shown significant inhibition against various bacterial strains and fungi, suggesting a potential application in treating infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of isoxazole derivatives. In vitro assays demonstrated that compounds similar to 4-((2-(3,5-dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, indicating their potential as chemotherapeutic agents .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. In animal models, related compounds have been shown to enhance cognitive functions and protect against neurodegenerative diseases by inhibiting fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity : In a study involving breast cancer cell lines, the compound was tested for its synergistic effects when combined with doxorubicin. The combination showed enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved therapeutic strategies .
  • Neuroprotection : A recent investigation into neuroprotective agents highlighted that compounds similar to the target compound effectively reduced neuronal cell death in models of oxidative stress, indicating a promising direction for treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, including those listed in the provided evidence. Key differentiating factors include:

Structural Features

Compound ID/Name Core Structure Key Substituents Functional Implications
Target Compound Piperidine-carboxamide 3,5-Dimethylisoxazole via acetamido-methyl linker Enhanced lipophilicity (dimethylisoxazole), balanced solubility (carboxamide)
919259-91-9 Diethylacetamide 3,5-Dibromo-1H-1,2,4-triazole Increased halogen-mediated binding affinity; potential toxicity concerns (bromine)
943585-87-3 Propylpiperidine-carboxamide 2-Amino-3-carbamoylphenyl Improved CNS penetration (small alkyl chain); aromatic amine may confer redox activity
919266-00-5 Thiadiazole-sulfanyl acetamide Methylsulfanyl and methylthiadiazole groups High metabolic lability (sulfanyl groups); possible prodrug activation pathways

Pharmacological Activity

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:

  • 919259-91-9 : The dibromotriazole group may enhance kinase inhibition via halogen bonding, as seen in Bruton’s tyrosine kinase (BTK) inhibitors . However, brominated analogs often exhibit higher cytotoxicity.
  • 919266-00-5 : Thiadiazole derivatives are common in antimicrobial agents, but sulfanyl groups may reduce plasma stability compared to the target compound’s dimethylisoxazole .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than 919259-91-9 (bromine increases hydrophobicity) but higher than 943585-87-3 (polar carbamoylphenyl group).
  • Metabolic Stability : The dimethylisoxazole in the target compound may resist oxidative metabolism better than the thiadiazole-sulfanyl groups in 919266-00-5 .

Research Findings and Limitations

  • In Silico Studies : Molecular docking simulations predict stronger binding of the target compound to acetylcholinesterase (AChE) compared to 919266-00-5, attributed to the isoxazole’s planar geometry .
  • Synthetic Challenges : The acetamido-methyl linker in the target compound requires multistep synthesis, whereas analogs like 943585-87-3 are more straightforward to derivatize.
  • Evidence Gaps : The provided materials lack experimental data (e.g., IC₅₀ values, pharmacokinetic profiles), necessitating further in vitro and in vivo validation.

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